molecular formula C23H22Cl2N2O3S B3663089 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide

Cat. No.: B3663089
M. Wt: 477.4 g/mol
InChI Key: SHLNIDZBNWMJHZ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a dichlorophenyl sulfonyl group, and an ethylphenyl group attached to a glycinamide backbone, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the dichlorophenyl sulfonyl chloride, which is then reacted with benzylamine to form the corresponding sulfonamide. This intermediate is further reacted with 4-ethylphenylglycine under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-tert-butylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-ethylphenyl)glycinamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-2-17-8-11-20(12-9-17)26-23(28)16-27(15-18-6-4-3-5-7-18)31(29,30)22-14-19(24)10-13-21(22)25/h3-14H,2,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLNIDZBNWMJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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